1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(cyanomethyl)-5-pyridin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h1-3,5,7H,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKGKFGKHTPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 227.22 g/mol
- CAS Number : 2098005-44-6
The structure features a pyrazole ring with a cyanomethyl group and a pyridinyl substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biological pathways, influencing processes such as cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives with structural similarities demonstrated IC values below 5 μM against human cancer cell lines, indicating potent anticancer activity .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 1 | Huh7 | <5 | Apoptosis induction |
| 2 | MCF7 | <5 | Cell cycle arrest |
| 3 | HCT116 | <5 | Inhibition of phospho-cyclin B1 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Studies indicate that certain derivatives exhibit strong inhibitory effects on these enzymes, leading to reduced inflammation .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| A | 30.52 | 86.52 |
| B | 11.17 | 1.24 |
| C | 2.55 | 0 |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, including those similar to this compound:
- Antitumor Efficacy : A study reported that a series of pyrazole derivatives exhibited significant antitumor activity against breast cancer cell lines, particularly when combined with chemotherapeutic agents like doxorubicin . The combination therapy showed enhanced cytotoxic effects compared to monotherapy.
- Synergistic Effects : Another research highlighted the synergistic effects of pyrazole derivatives in combination with conventional drugs, leading to improved treatment outcomes in resistant cancer types .
Scientific Research Applications
Medicinal Chemistry
1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |
Agricultural Applications
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research has indicated that pyrazole derivatives can act as effective agrochemicals due to their ability to disrupt biological processes in pests.
Case Study: Insecticidal Activity
Research published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal properties of pyrazole derivatives against common agricultural pests. The findings indicated that compounds similar to this compound exhibited significant toxicity against aphids and beetles .
| Pest Species | LC50 (mg/L) | Effectiveness (%) |
|---|---|---|
| Myzus persicae | 25 | 85% |
| Aphis gossypii | 30 | 78% |
| Leptinotarsa decemlineata | 20 | 90% |
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole-5-Carboxamide Derivatives
Physicochemical Properties
Table 2: Property Comparison
Preparation Methods
Condensation and Functional Group Transformations
According to data from Vulcan Chemicals, the compound 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (a close precursor) is synthesized by condensation of suitable precursors followed by functional group transformations to introduce the cyanomethyl and carboxylic acid groups. The carboxylic acid can subsequently be converted to the carboxamide via amide coupling reactions.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Condensation to form pyrazole ring with pyridin-2-yl substituent | Requires control of temperature and stoichiometry |
| 2 | Introduction of cyanomethyl group via nucleophilic substitution | Cyanomethyl bromide or similar reagents used |
| 3 | Conversion of carboxylic acid to carboxamide | Amide coupling using reagents like EDCI, DCC, or via acid chloride intermediate |
Oxidation and Cyclization Methods
Patent literature describes oxidation reactions in acetonitrile systems using potassium persulfate as an oxidizing agent to convert dihydropyrazole intermediates into pyrazole carboxylates, which can be further modified. The oxidizing agent is typically used in amounts ranging from 1.0 to 2.0 equivalents, with yields reported around 75-80%.
This method highlights:
- Use of potassium persulfate as an oxidant.
- Acid catalysis (e.g., sulfuric acid) to facilitate reaction.
- Controlled heating and stepwise addition of reagents.
Multi-Component and One-Pot Syntheses
Recent advances in pyrazole chemistry emphasize eco-friendly, one-pot multi-component reactions to build complex pyrazole derivatives efficiently. For instance, reactions involving hydrazine monohydrate, β-diketones, aldehydes, and other components under solvent-free or aqueous conditions catalyzed by nano ZnO or silica-supported sodium bisulfate have been reported. These methods offer advantages such as:
- Short reaction times.
- Good to excellent yields.
- Environmentally benign conditions.
- Avoidance of chromatographic purification.
While these methods are developed for pyrazole derivatives broadly, their principles can be adapted for synthesizing 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide analogs by selecting appropriate starting materials and reaction conditions.
Cyclocondensation and Pericyclic Reactions
Advanced synthetic strategies for pyrazole derivatives include cyclocondensation of 1,3-biselectrophilic compounds with aminopyrazoles and pericyclic reactions such as [4+2] cycloadditions. These methods allow for versatile substitution patterns on the pyrazole ring and can incorporate functional groups like cyanomethyl and carboxamide through subsequent transformations.
Summary Table of Preparation Methods
Research Findings and Considerations
- The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements.
- Oxidation methods using potassium persulfate provide a robust approach for preparing pyrazole carboxylates, which can be converted to carboxamides.
- Multi-component reactions offer greener alternatives with fewer purification steps, aligning with sustainable chemistry goals.
- Functionalization at the nitrogen atom with cyanomethyl groups typically involves nucleophilic substitution using cyanomethyl halides.
- Amide bond formation is commonly achieved via coupling reagents or conversion of carboxylic acids to acid chlorides followed by reaction with ammonia or amines.
- Structural confirmation of intermediates and final products is often done using X-ray crystallography and spectroscopic methods.
Q & A
Q. What are the key considerations for designing a synthetic route to 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide?
A robust synthetic strategy typically involves:
- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or nitriles. For example, evidence suggests using ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as an intermediate, followed by cyanomethylation at the N1 position via alkylation with bromoacetonitrile .
- Amide coupling : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the carboxamide with a primary amine under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography with solvent systems like dichloromethane/ethyl acetate (10:1) yields high-purity crystals .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Key characterization methods include:
- Single-crystal X-ray diffraction : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O/N hydrogen bonds influencing crystal packing) .
- NMR spectroscopy : and NMR confirm regioselectivity of substitution (e.g., pyridyl vs. cyanomethyl group positions) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s bioactivity?
Crystallographic data reveals:
- Hydrogen bonding : Intramolecular C–H···O bonds stabilize the planar conformation of the pyrazole ring, enhancing ligand-receptor binding rigidity .
- π-π stacking : The pyridyl and phenyl rings facilitate stacking interactions with aromatic residues in enzyme active sites (e.g., kinase targets) .
- Solvent-accessible surfaces : Hydrophobic regions from the cyanomethyl group may improve membrane permeability .
Q. What strategies resolve discrepancies in biological activity across different assays?
Methodological considerations include:
- Solubility optimization : Use of co-solvents (e.g., DMSO/PBS mixtures) to address aggregation in cellular assays .
- Metabolic stability assays : LC-MS/MS analysis of microsomal incubation samples identifies degradation pathways (e.g., CYP450-mediated oxidation) .
- Target engagement validation : Competitive binding assays (e.g., SPR or ITC) confirm direct interaction with purported targets, ruling off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR-driven modifications involve:
- Substituent variation : Replacing the cyanomethyl group with bulkier substituents (e.g., trifluoromethyl) to enhance metabolic stability, as seen in related pyrazole derivatives .
- Scaffold hopping : Introducing fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) to improve selectivity for kinase inhibitors .
- Pharmacophore modeling : Docking studies (e.g., AutoDock Vina) identify key interactions with residues like Asp86 in EGFR or Lys48 in CDK2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
